molecular formula C9H13NS B2975747 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1880478-90-9

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B2975747
CAS No.: 1880478-90-9
M. Wt: 167.27
InChI Key: KAFKFAKYKJVADZ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is an organic compound with the molecular formula C9H13NS. It is a heterocyclic compound containing a benzothiazole ring system with two methyl groups at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetone in the presence of an acid catalyst to form the desired benzothiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1,3-benzothiazole: Lacks the dimethyl substitution at the 6th position.

    6,6-Dimethyl-4,5,6,7-tetrahydro-2-benzothiazole: Similar structure but with different substitution patterns.

    4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol: Contains a thiol group at the 2nd position

Uniqueness

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 6th position can affect the compound’s steric and electronic properties, making it distinct from other benzothiazole derivatives .

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-9(2)4-3-7-8(5-9)11-6-10-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKFAKYKJVADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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